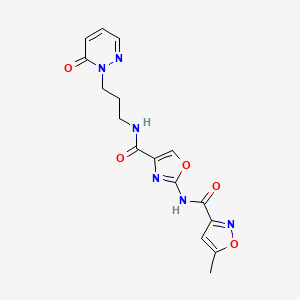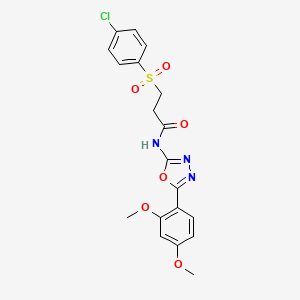![molecular formula C24H25N5O3 B2596482 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573697-25-3](/img/structure/B2596482.png)
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
作用机制
Target of Action
Quinoxaline derivatives have been reported to show promising anticancer activities against various cancer cell lines . They have also been found to display inhibitory activity over tyrosine kinase EGFR .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets and cause changes that lead to their anticancer effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various targets, receptors, or microorganisms .
Pharmacokinetics
It’s known that the existence of (–n=c–o) moiety in oxadiazole nucleus improves the lipophilicity of the corresponding drug which subsequently helps to transfer the drug to desired target through the transmembrane diffusion .
Result of Action
Quinoxaline derivatives have shown promising anticancer activities against various cancer cell lines .
Action Environment
The synthesis of quinoxaline derivatives can be carried out by adopting green chemistry principles .
准备方法
The synthesis of 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoxaline core. One common method involves the condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds . The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .
化学反应分析
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
科学研究应用
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
相似化合物的比较
Similar compounds to 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other quinoxaline derivatives like pthalazine, quinazolines, and cinnolenes . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-14-6-13-26-24(31)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)17-11-9-16(10-12-17)15(2)30/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBVEQXLMTGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2596399.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)

![4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one](/img/structure/B2596405.png)
![1-(Ethoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2596407.png)

![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)

![(3E)-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2596415.png)
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride](/img/structure/B2596416.png)
![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)
